3-Isopropylphenyl diphenyl phosphate

Description

BenchChem offers high-quality 3-Isopropylphenyl diphenyl phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isopropylphenyl diphenyl phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

69515-46-4 |

|---|---|

Molecular Formula |

C21H21O4P |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

diphenyl (3-propan-2-ylphenyl) phosphate |

InChI |

InChI=1S/C21H21O4P/c1-17(2)18-10-9-15-21(16-18)25-26(22,23-19-11-5-3-6-12-19)24-20-13-7-4-8-14-20/h3-17H,1-2H3 |

InChI Key |

PLBFTNYDDQQDME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=CC=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Other CAS No. |

69515-46-4 |

Synonyms |

Diphenyl 3-Isopropylphenyl Phosphate; m-Isopropylphenyl Diphenyl Phosphate; 3-(1-Methylethyl)phenyl Diphenyl Phosphoric Acid Ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 3-Isopropylphenyl Diphenyl Phosphate: Chemical Properties, Structure, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Isopropylphenyl diphenyl phosphate, a member of the organophosphate ester class of compounds. Commonly utilized as a flame retardant and plasticizer, this document elucidates its core chemical and physical properties, molecular structure, and potential biological activities. This guide synthesizes available data to present a detailed resource for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Properties

3-Isopropylphenyl diphenyl phosphate, also known as m-isopropylphenyl diphenyl phosphate, is an aromatic phosphate ester. Its chemical identity is defined by the CAS Number 69515-46-4.[1] While often found in commercial mixtures with its ortho- and para-isomers, the distinct properties of the 3-isomer are crucial for specific research applications.[2]

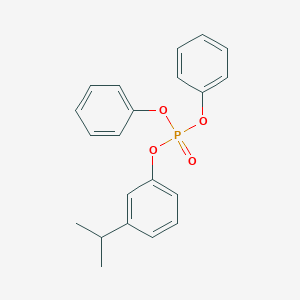

Structure

The molecular structure consists of a central phosphate group bonded to two phenyl groups and one 3-isopropylphenyl group.

Physicochemical Properties

The quantitative physicochemical properties of 3-Isopropylphenyl diphenyl phosphate are summarized in the table below. It is important to note that some of the experimental data has been reported for isomeric mixtures of isopropylphenyl diphenyl phosphate.

| Property | Value | Source |

| Appearance | Viscous light yellow liquid | [2] |

| Boiling Point | 180°C at 0.2 mmHg (27 Pa) | [5] |

| Water Solubility | < 1 mg/mL at 25 °C (for isopropylphenyl diphenyl phosphate) | [2] |

| Vapor Pressure | 3.515 x 10⁻⁷ mmHg at 25 °C (estimated for isopropylphenyl diphenyl phosphate) | [6] |

| Log Kow | 5.31 (for isopropylphenyl diphenyl phosphate) | [2] |

Experimental Protocols

Synthesis of 3-Isopropylphenyl Diphenyl Phosphate

A plausible laboratory-scale synthesis of 3-Isopropylphenyl diphenyl phosphate can be conceptualized in a two-step process, based on industrial manufacturing principles for related compounds.

Step 1: Synthesis of 3-Isopropylphenol

The starting material, 3-isopropylphenol, can be synthesized via the alkylation of phenol.

-

Reaction: Phenol is reacted with propylene in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction conditions are controlled to favor the formation of the monoisopropylated product.

-

Purification: The resulting mixture of isopropylphenol isomers is then distilled to isolate the 3-isopropylphenol.

Step 2: Phosphorylation of 3-Isopropylphenol

The synthesized 3-isopropylphenol is then phosphorylated to yield the final product.

-

Reaction: 3-Isopropylphenol is reacted with phosphorus oxychloride (POCl₃) in the presence of a catalyst. Diphenyl phosphate can also be used as a reactant.

-

Purification: The crude product is purified through distillation under reduced pressure to yield 3-Isopropylphenyl diphenyl phosphate.

Analytical Methods

The analysis of 3-Isopropylphenyl diphenyl phosphate and its related isomers is typically performed using chromatographic techniques coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the separation and identification of isopropylphenyl diphenyl phosphates in various matrices.[2][7]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers high sensitivity and selectivity for the detection and quantification of these compounds, particularly in biological and environmental samples.[2]

Biological Activity and Signaling Pathways

Organophosphate esters, including 3-Isopropylphenyl diphenyl phosphate, are recognized for their role as flame retardants and plasticizers. Emerging research indicates that this class of compounds can act as endocrine-disrupting chemicals, potentially interacting with various biological pathways.

Endocrine Disruption

Studies on various organophosphate flame retardants have suggested their potential to interfere with nuclear receptor signaling.

-

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): Some organophosphate flame retardants have been shown to interact with PPARγ, a key regulator of adipogenesis and metabolism.[8][9][10] This interaction could potentially lead to disruptions in lipid metabolism.

-

Estrogen Receptors: There is evidence that certain organophosphate esters can exhibit estrogenic or anti-estrogenic activity by binding to estrogen receptors.

Neurotoxicity

The neurotoxic potential of organophosphate esters is a significant area of research. While data specific to the 3-isomer is limited, studies on related compounds provide some insights. A study on 3-isopropylphenol, a potential precursor or metabolite, demonstrated neurotoxic effects in zebrafish larvae, suggesting an inhibition of the cAMP/PKA signaling pathway, leading to apoptosis and impaired neural development.[11][12]

Visualizations

Caption: A logical workflow for the synthesis of 3-Isopropylphenyl Diphenyl Phosphate.

Caption: A potential signaling pathway affected by 3-isopropylphenol, a metabolite or precursor.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Isopropylphenyl Diphenyl Phosphate | LGC Standards [lgcstandards.com]

- 4. 3-Isopropylphenyl Diphenyl Phosphate | LGC Standards [lgcstandards.com]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. echemi.com [echemi.com]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. Implications of peroxisome proliferator-activated receptor gamma (PPARγ) with the intersection of organophosphate flame retardants and diet-induced obesity in adult mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Implications of peroxisome proliferator-activated receptor gamma (PPARY) with the intersection of organophosphate flame retardants and diet-induced obesity in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

synthesis and purification of 3-Isopropylphenyl diphenyl phosphate

An In-depth Technical Guide to the Synthesis and Purification of 3-Isopropylphenyl Diphenyl Phosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the , a compound of interest as a flame retardant and plasticizer. This document details the chemical reactions, experimental procedures, and purification methodologies. Quantitative data is presented in tabular format for clarity, and key processes are visualized using workflow diagrams. The information is intended to support researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

3-Isopropylphenyl diphenyl phosphate is a member of the isopropylated triaryl phosphate ester family. These compounds are primarily utilized as flame retardants and plasticizers in a variety of materials. The synthesis of a specific isomer, such as the 3-isopropylphenyl variant, requires a controlled multi-step process to ensure high purity and yield while minimizing the formation of undesired isomers and poly-alkylated byproducts. This guide outlines a robust methodology for its synthesis and subsequent purification.

Synthesis of 3-Isopropylphenyl Diphenyl Phosphate

The synthesis of 3-Isopropylphenyl diphenyl phosphate is typically achieved through a two-stage process:

-

Alkylation of Phenol: Phenol is first alkylated with propylene to produce a mixture of isopropylphenols. To favor the formation of the mono-isopropylated product and specifically the meta-isomer, reaction conditions must be carefully controlled.

-

Phosphorylation: The resulting isopropylphenol mixture is then phosphorylated using phosphorus oxychloride (POCl₃) to yield the final triaryl phosphate ester.

Experimental Protocol: Synthesis

This protocol is based on established industrial processes and has been adapted for a laboratory setting.

2.1.1. Stage 1: Alkylation of Phenol

-

Reaction: Phenol is reacted with propylene gas in the presence of an acid catalyst.

-

Procedure:

-

A reaction flask is charged with phenol and a catalytic amount of p-toluenesulfonic acid (approximately 1% by weight of phenol).[1]

-

The mixture is heated to the reaction temperature (see Table 1).

-

Propylene gas is bubbled through the reaction mixture at a controlled rate.

-

The reaction is monitored to control the molar ratio of reacted propylene to phenol, aiming for a ratio of less than 0.25 to minimize the formation of di- and tri-isopropylphenols.[1]

-

Upon completion, the catalyst is neutralized.

-

2.1.2. Stage 2: Phosphorylation

-

Reaction: The crude isopropylphenol from Stage 1 is reacted with phosphorus oxychloride.

-

Procedure:

-

The isopropylphenol mixture is charged into a reaction vessel equipped with a stirrer, thermometer, and a system for the removal of hydrogen chloride (HCl) gas.

-

Phosphorus oxychloride is added dropwise to the heated isopropylphenol mixture. The temperature should be maintained below 50°C during the addition.[2]

-

After the addition is complete, the reaction mixture is gradually heated to drive the reaction to completion and facilitate the removal of HCl gas. A depressurized system can be employed to aid in acid removal.[2]

-

The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value is below 4 mgKOH/g.[2]

-

Quantitative Data: Synthesis Parameters

| Parameter | Value | Reference |

| Alkylation Stage | ||

| Catalyst | p-Toluenesulfonic acid | [1] |

| Catalyst Concentration | ~1% by weight of phenol | [1] |

| Propylene to Phenol Molar Ratio (reacted) | < 0.25 | [1] |

| Phosphorylation Stage | ||

| Phosphorylating Agent | Phosphorus oxychloride (POCl₃) | [1][2] |

| Initial Reaction Temperature | < 50 °C | [2] |

| Final Acid Value of Crude Product | < 4 mgKOH/g | [2] |

Table 1: Key parameters for the synthesis of 3-Isopropylphenyl diphenyl phosphate.

Purification of 3-Isopropylphenyl Diphenyl Phosphate

The crude product from the synthesis contains unreacted starting materials, isomeric byproducts, and other impurities. A multi-step purification process is necessary to obtain a high-purity final product.

Experimental Protocol: Purification

3.1.1. Step 1: Fractional Distillation of Isopropylphenol

-

Purpose: To enrich the desired 3-isopropylphenol isomer and remove unreacted phenol and other isopropylphenol isomers.

-

Procedure:

-

The crude product from the alkylation stage is subjected to fractional distillation under reduced pressure.

-

Fractions are collected at different temperature ranges. The fraction enriched in 3-isopropylphenol is collected for the subsequent phosphorylation step. A distilland having a propylene to phenol mole ratio of at least 0.3 is desirable.[1]

-

3.1.2. Step 2: Washing and Neutralization

-

Purpose: To remove acidic impurities from the crude phosphate ester.

-

Procedure:

-

The crude 3-Isopropylphenyl diphenyl phosphate is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic solution is washed sequentially with a dilute aqueous solution of sodium hydroxide (e.g., 1% w/v) to remove acidic impurities, followed by water washes until the aqueous layer is neutral.

-

A final wash with brine is performed to aid in the separation of the organic and aqueous layers.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

3.1.3. Step 3: Vacuum Distillation of the Final Product

-

Purpose: To purify the final product by separating it from less volatile and more volatile impurities.

-

Procedure:

-

The crude, washed phosphate ester is subjected to vacuum distillation.

-

The fraction corresponding to the boiling point of 3-Isopropylphenyl diphenyl phosphate is collected. For similar triaryl phosphates, distillation temperatures can be around 270°C under reduced pressure.[2]

-

3.1.4. Step 4: Column Chromatography (for high purity)

-

Purpose: To achieve very high purity by separating closely related isomers and minor impurities.

-

Procedure:

-

A silica gel column is prepared using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

The crude product is loaded onto the column.

-

The column is eluted with the chosen solvent system, and fractions are collected.

-

The fractions are analyzed (e.g., by TLC or GC-MS) to identify those containing the pure product.

-

The pure fractions are combined, and the solvent is removed under reduced pressure.

-

Quantitative Data: Purification Parameters

| Parameter | Value | Reference |

| Fractional Distillation of Isopropylphenol | ||

| Target Propylene/Phenol Mole Ratio in Distilland | ≥ 0.30 | [1] |

| Vacuum Distillation of Final Product | ||

| Approximate Distillation Temperature | 270 °C (under reduced pressure) | [2] |

| Column Chromatography | ||

| Stationary Phase | Silica Gel | |

| Mobile Phase | Hexane/Ethyl Acetate (gradient) |

Table 2: Key parameters for the purification of 3-Isopropylphenyl diphenyl phosphate.

Characterization

The purity and identity of the final product should be confirmed using modern analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any isomeric impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure of the final product.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 3-Isopropylphenyl diphenyl phosphate.

Purification Workflow

Caption: Workflow for the purification of 3-Isopropylphenyl diphenyl phosphate.

Safety Considerations

-

Phenol: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated fume hood.

-

Propylene: Flammable gas. Handle with care and avoid ignition sources.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a dry environment and under an inert atmosphere.

-

Hydrogen chloride (HCl): Corrosive gas. Ensure proper scrubbing or neutralization of the off-gas.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

Conclusion

The can be successfully achieved through a controlled, multi-step process. Careful control of reaction parameters during the alkylation and phosphorylation stages is crucial for maximizing the yield of the desired product and minimizing impurities. A combination of distillation and chromatographic techniques allows for the isolation of a high-purity final product suitable for research and development applications.

References

In-Depth Technical Guide: Physicochemical and Toxicological Profile of 3-Isopropylphenyl Diphenyl Phosphate (CAS No. 69515-46-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 3-Isopropylphenyl Diphenyl Phosphate (CAS No. 69515-46-4). It includes a summary of its known properties, plausible experimental methodologies for their determination, and an exploration of potential biological signaling pathways that may be influenced by this and structurally related organophosphate esters.

Physicochemical Data

The physicochemical properties of 3-Isopropylphenyl Diphenyl Phosphate are summarized below. It is important to note that this compound is an isomer within commercial mixtures of isopropylated triphenyl phosphates (IPPs). Therefore, some of the reported data may correspond to these mixtures rather than the pure meta-isomer.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁O₄P | [1] |

| Molecular Weight | 368.36 g/mol | [1] |

| Appearance | Viscous light yellow liquid (for the commercial mixture) | [2] |

| Boiling Point | 180°C at 0.2 mmHg (27 Pa) | [3] |

| Density | 1.1 - 1.2 g/cm³ at 25°C (for commercial mixtures) | [3] |

| Water Solubility | 2.2 ppm (mg/L) at 25°C | [2] |

| Vapor Pressure | 3.515 x 10⁻⁷ mmHg at 25°C (estimated for the commercial mixture) | [2][4] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.31 | [2] |

| Purity | >95% (as determined by HPLC for a commercial standard) |

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (Log Kow)

The Shake-Flask method is a conventional technique for determining the Log Kow.

-

Preparation of Phases: Equal volumes of n-octanol and water are mutually saturated by shaking for 24 hours, followed by separation.

-

Sample Preparation: A stock solution of 3-Isopropylphenyl Diphenyl Phosphate is prepared in n-octanol.

-

Partitioning: A known volume of the stock solution is added to a flask containing a mixture of the pre-saturated n-octanol and water. The flask is then shaken vigorously for a set period to allow for partitioning of the analyte between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Quantification: The concentration of 3-Isopropylphenyl Diphenyl Phosphate in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The Log Kow is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Determination of Water Solubility

-

Sample Preparation: An excess amount of 3-Isopropylphenyl Diphenyl Phosphate is added to a flask containing a known volume of distilled water.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure saturation.

-

Phase Separation: The solution is allowed to stand, and any undissolved material is removed by filtration or centrifugation.

-

Quantification: The concentration of the dissolved 3-Isopropylphenyl Diphenyl Phosphate in the aqueous phase is quantified using a sensitive analytical method like HPLC-UV or GC-MS.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds like organophosphate esters.

-

Sample Extraction: For environmental samples (e.g., water, soil), a liquid-liquid extraction or solid-phase extraction (SPE) is typically performed to isolate and concentrate the analyte.[5][6]

-

Chromatographic Separation: The extracted sample is injected into a gas chromatograph equipped with a capillary column (e.g., HP-5). The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the stationary phase.[5]

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, providing a unique mass spectrum for identification and quantification.

Potential Signaling Pathway Interactions

While specific studies on the signaling pathways affected by 3-Isopropylphenyl Diphenyl Phosphate are limited, research on structurally similar organophosphate esters provides insights into potential biological targets.

Hedgehog Signaling Pathway

Some organophosphate esters have been shown to interfere with the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development.[7] Inhibition of this pathway can lead to developmental abnormalities.

Caption: Potential inhibition of the Hedgehog signaling pathway by organophosphate esters.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Organophosphorus compounds are known to induce oxidative stress, which can, in turn, activate the MAPK signaling pathways (ERK, JNK, and p38).[8] This activation can lead to various cellular responses, including inflammation, apoptosis, and altered cell proliferation.

Caption: Activation of MAPK signaling pathways by organophosphorus compound-induced oxidative stress.

References

- 1. 3-Isopropylphenyl Diphenyl Phosphate | LGC Standards [lgcstandards.com]

- 2. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. echemi.com [echemi.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Environmental Fate and Degradation of 3-Isopropylphenyl Diphenyl Phosphate: A Technical Guide

An in-depth examination of the environmental persistence, transformation, and ultimate fate of the flame retardant 3-Isopropylphenyl diphenyl phosphate (IPDPP), providing critical data and methodologies for researchers, scientists, and drug development professionals.

Introduction

3-Isopropylphenyl diphenyl phosphate (IPDPP), a member of the organophosphate ester (OPE) class of chemicals, is widely utilized as a flame retardant and plasticizer in a variety of commercial and industrial products. Its prevalence has led to its detection in various environmental compartments, raising concerns about its persistence, potential for bioaccumulation, and ecotoxicological effects. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and degradation of IPDPP, including its abiotic and biotic transformation pathways.

Physicochemical Properties

The environmental behavior of IPDPP is largely governed by its physicochemical properties. With a high log Kow, it exhibits low water solubility and a strong tendency to partition to organic matter in soil and sediment, as well as to accumulate in the fatty tissues of organisms.

Table 1: Physicochemical Properties of 3-Isopropylphenyl Diphenyl Phosphate

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁O₄P | |

| Molecular Weight | 368.37 g/mol | |

| Log K_ow (Octanol-Water Partition Coefficient) | 5.31 | |

| Estimated K_oc (Soil Organic Carbon-Water Partitioning Coefficient) | 18,400 | |

| Estimated BCF (Bioconcentration Factor) | 6,390 | |

| Water Solubility | Insoluble | |

| Vapor Pressure | 3.5 x 10⁻⁷ mmHg |

Environmental Fate and Degradation

The environmental persistence of IPDPP is determined by its susceptibility to various degradation processes, including hydrolysis, photolysis, and biodegradation.

Abiotic Degradation

The hydrolysis of the ester bonds in IPDPP is a potential degradation pathway. While specific experimental data on the hydrolysis rates of IPDPP under varying pH and temperature conditions are limited, it is generally considered to be a slow process in aquatic environments under neutral conditions. However, like other aryl phosphates, hydrolysis is expected to be more significant under alkaline conditions. The primary hydrolysis products are anticipated to be diphenyl phosphate (DPP) and isopropylphenol.

Direct photolysis of IPDPP in aquatic systems is not considered a major degradation pathway as it does not significantly absorb light at wavelengths above 290 nm. However, in the atmosphere, IPDPP is susceptible to photooxidation by hydroxyl radicals. The estimated atmospheric half-life for this process is approximately 21 hours, suggesting that atmospheric transport over long distances is limited.

Biotic Degradation

Biodegradation is a key process in the environmental breakdown of IPDPP, occurring in various environmental matrices, including water, soil, and sediment, under both aerobic and anaerobic conditions.

Studies have shown that IPDPP can undergo primary biodegradation in activated sludge and river water. In a river die-away test, significant primary degradation was observed within a few days. However, complete mineralization to CO₂ appears to be a slower process. In freshwater sediment under aerobic conditions, the evolution of ¹⁴CO₂ from radiolabeled IPDPP was limited, indicating that while primary degradation may occur, the complete breakdown of the molecule is slow.

Under anaerobic conditions in freshwater sediment, the degradation of IPDPP to ¹⁴CO₂ was also found to be a slow process. This suggests that in anoxic environments such as deep sediments, IPDPP may persist for extended periods.

Table 2: Summary of Biodegradation Data for 3-Isopropylphenyl Diphenyl Phosphate

| System | Conditions | Degradation Extent | Timeframe | Reference |

| Activated Sludge | Aerobic | 50% primary degradation | 3 days | |

| River Water | Aerobic | >50% primary degradation | 3 days | |

| Freshwater Sediment | Aerobic | 1-8% ¹⁴CO₂ evolution | 4 weeks | |

| Freshwater Sediment | Anaerobic | 1-8% ¹⁴CO₂ evolution | 4 weeks |

Biotransformation

In organisms, IPDPP undergoes biotransformation, primarily through metabolic processes in the liver. The major route of metabolism in rainbow trout is O-dearylation, leading to the formation of diphenyl phosphate (DPP), which can then be eliminated from the body either directly or as a conjugate. This metabolic pathway is a crucial detoxification mechanism.

The biotransformation of OPEs is often mediated by the cytochrome P450 (CYP) enzyme system. These enzymes catalyze the oxidation of xenobiotics, initiating their breakdown and facilitating their excretion. While the specific CYP isozymes responsible for IPDPP metabolism have not been fully elucidated, it is likely that multiple isoforms are involved.

Experimental Protocols

The assessment of the environmental fate and degradation of chemicals like IPDPP relies on standardized experimental protocols.

Aerobic Biodegradability: OECD 301A (DOC Die-Away Test)

This test evaluates the ready biodegradability of a substance in an aerobic aqueous medium.

-

Principle: A known concentration of the test substance is dissolved in a mineral medium and inoculated with microorganisms from a source like activated sludge. The degradation is followed by measuring the decrease in Dissolved Organic Carbon (DOC) over a 28-day period.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used.

-

Test Conditions: The test is conducted in the dark or diffuse light at a constant temperature (typically 20-25°C).

-

Measurements: DOC is measured at regular intervals. Abiotic controls (sterile) are run in parallel to account for any non-biological degradation.

-

Endpoint: The percentage of DOC removal is calculated. A substance is considered readily biodegradable if it meets the pass level of >70% DOC removal within a 10-day window.

Sediment Biodegradation: Microcosm Studies

Sediment microcosm studies are used to assess the degradation of substances in a more environmentally realistic setting.

-

Principle: The test substance, often radiolabeled (e.g., with ¹⁴C), is added to intact or reconstituted sediment-water systems (microcosms). The systems are incubated under controlled aerobic or anaerobic conditions.

-

Setup: Microcosms typically consist of glass chambers containing a layer of sediment and an overlying water column.

-

Incubation: The microcosms are incubated in the dark at a constant temperature. For anaerobic studies, the headspace is purged with an inert gas like nitrogen.

-

Sampling and Analysis: At various time points, samples of water and sediment are taken for analysis. The parent compound and its degradation products are extracted and quantified. The evolution of ¹⁴CO₂ (mineralization) is often measured by trapping it in a suitable absorbent.

-

Endpoint: The rate and extent of primary degradation (disappearance of the parent compound) and ultimate degradation (mineralization to CO₂) are determined.

Conclusion

3-Isopropylphenyl diphenyl phosphate is a persistent organic pollutant with a high potential for bioaccumulation. While it can undergo primary biodegradation in aquatic environments, its complete mineralization is a slow process, particularly in anaerobic sediments. The primary biotransformation pathway involves O-dearylation to form diphenyl phosphate, a process likely mediated by cytochrome P450 enzymes. Abiotic degradation through hydrolysis and direct aquatic photolysis is considered to be of minor importance, although atmospheric photooxidation can be a significant removal process for the fraction that partitions to the air. Further research is needed to fully elucidate the hydrolysis kinetics under various environmental conditions, determine the aquatic photolysis quantum yield, and identify the specific microbial communities and enzymes responsible for its degradation. A more complete understanding of its environmental fate is crucial for accurate risk assessment and the development of effective management strategies.

Spectroscopic Analysis of 3-Isopropylphenyl Diphenyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Isopropylphenyl diphenyl phosphate, a significant organophosphate ester. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering valuable insights for its identification and characterization. The guide also includes detailed experimental protocols and visual workflows to support researchers in their analytical endeavors.

Introduction

3-Isopropylphenyl diphenyl phosphate is a member of the organophosphate ester class of compounds, which are widely utilized as flame retardants and plasticizers. The accurate identification and quantification of this compound are crucial for various applications, including environmental monitoring, toxicology studies, and quality control in industrial processes. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the structural elucidation and analysis of this molecule. This guide presents a summary of the expected spectroscopic data and detailed methodologies for acquiring them.

Spectroscopic Data

The following sections summarize the anticipated quantitative data from the spectroscopic analysis of 3-Isopropylphenyl diphenyl phosphate. It is important to note that while some of this data is based on available experimental information for closely related compounds, specific experimental values for the 3-isopropyl isomer may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the phosphorus environment within the molecule.

Table 1: Predicted ¹H NMR Data for 3-Isopropylphenyl Diphenyl Phosphate (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.35-7.15 | m | 10H | Diphenyl H |

| ~7.10-6.90 | m | 4H | Isopropylphenyl H |

| ~2.90 | sept | 1H | -CH(CH₃)₂ |

| ~1.25 | d | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data for 3-Isopropylphenyl Diphenyl Phosphate (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~150-148 | C (ipso, P-O-C) |

| ~149 | C (ipso, Isopropyl) |

| ~130-120 | Aromatic C |

| ~34 | -CH(CH₃)₂ |

| ~24 | -CH(CH₃)₂ |

Table 3: Predicted ³¹P NMR Data for 3-Isopropylphenyl Diphenyl Phosphate

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -10 to -20 | s |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) for ¹H and ¹³C NMR, and 85% H₃PO₄ for ³¹P NMR. Predicted values are based on typical ranges for similar organophosphate esters.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 4: Characteristic IR Absorption Bands for 3-Isopropylphenyl Diphenyl Phosphate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | m | Aromatic C-H Stretch |

| ~2960-2870 | m | Aliphatic C-H Stretch |

| ~1600, 1490 | s | Aromatic C=C Stretch |

| ~1300-1200 | s | P=O Stretch |

| ~1200-1100 | s | P-O-C (Aryl) Stretch |

| ~1000-900 | s | P-O-C (Aryl) Stretch |

s = strong, m = medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification.

Table 5: Predicted Major Fragment Ions in the Mass Spectrum of 3-Isopropylphenyl Diphenyl Phosphate

| m/z | Proposed Fragment |

| 368 | [M]⁺ (Molecular Ion) |

| 325 | [M - C₃H₇]⁺ |

| 275 | [M - C₆H₅O]⁺ |

| 250 | [(C₆H₅O)₂PO]⁺ |

| 170 | [(C₆H₅O)PO₂H]⁺ |

| 133 | [C₉H₁₁O]⁺ |

| 94 | [C₆H₅OH]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 3-Isopropylphenyl diphenyl phosphate.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of 3-Isopropylphenyl diphenyl phosphate.[1]

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[2][3]

-

Ensure the sample is fully dissolved; if necessary, gently vortex the solution.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]

-

Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

Instrumental Parameters:

-

¹H NMR:

-

Spectrometer Frequency: 400 MHz or higher

-

Solvent: CDCl₃

-

Reference: TMS (0 ppm)

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 s

-

-

¹³C NMR:

-

Spectrometer Frequency: 100 MHz or higher

-

Solvent: CDCl₃

-

Reference: CDCl₃ (77.16 ppm)

-

Decoupling: Proton decoupled

-

Number of Scans: 1024 or more, depending on concentration

-

Relaxation Delay: 2-5 s

-

-

³¹P NMR:

-

Spectrometer Frequency: 162 MHz or higher

-

Solvent: CDCl₃

-

Reference: External 85% H₃PO₄ (0 ppm)

-

Decoupling: Proton decoupled

-

Number of Scans: 64-128

-

Relaxation Delay: 2-5 s

-

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of neat 3-Isopropylphenyl diphenyl phosphate directly onto the center of the ATR crystal.

-

Lower the press arm to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Accessory: ATR accessory with a diamond or germanium crystal

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

Sample Preparation:

-

Prepare a stock solution of 3-Isopropylphenyl diphenyl phosphate in a suitable solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.

-

Prepare a series of dilutions from the stock solution to create working standards (e.g., 1, 5, 10, 25, 50 µg/mL).

-

For unknown samples, perform a solvent extraction if the analyte is in a complex matrix. Solid Phase Extraction (SPE) can be used for cleanup if necessary.[5][6][7]

Instrumental Parameters: [8][9]

-

Gas Chromatograph (GC):

-

Injection Mode: Splitless

-

Injector Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 min

-

Ramp: 15 °C/min to 300 °C

-

Hold: 10 min at 300 °C

-

-

Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID x 0.25 µm film thickness

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Scan Range: m/z 50-500

-

Visualizations

The following diagrams illustrate the key aspects of the spectroscopic analysis of 3-Isopropylphenyl diphenyl phosphate.

Caption: Workflow for the spectroscopic analysis of 3-Isopropylphenyl diphenyl phosphate.

Caption: Proposed mass spectrometry fragmentation pathway for 3-Isopropylphenyl diphenyl phosphate.

Caption: Interrelationship of spectroscopic techniques for structural elucidation.

References

- 1. organomation.com [organomation.com]

- 2. ou.edu [ou.edu]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. How to make an NMR sample [chem.ch.huji.ac.il]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Solubility of 3-Isopropylphenyl Diphenyl Phosphate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Isopropylphenyl diphenyl phosphate (IPPP), a compound of interest in various industrial and research applications. Due to its use as a flame retardant and plasticizer, understanding its solubility in organic solvents is crucial for formulation development, toxicological studies, and environmental fate assessment. This document summarizes the available solubility data, presents detailed experimental protocols for its determination, and illustrates relevant concepts through diagrams.

Quantitative Solubility Data

Quantitative solubility data for 3-Isopropylphenyl diphenyl phosphate in a wide range of organic solvents is not extensively reported in publicly available literature. However, qualitative information and data for structurally similar aryl phosphates provide valuable insights into its expected behavior. The following table summarizes the available information.

| Solvent Class | Solvent | 3-Isopropylphenyl Diphenyl Phosphate (IPPP) | Tricresyl Phosphate (TCP) | Triphenyl Phosphate (TPP) | tert-Butylphenyl Diphenyl Phosphate |

| Alcohols | Methanol | Slightly Soluble | - | Moderately Soluble[1] | - |

| Ethanol | - | - | Soluble[2] | Soluble | |

| Aromatic Hydrocarbons | Toluene | - | Soluble[3][4] | Soluble[1] | - |

| Benzene | Slightly Soluble | - | Soluble[1][2] | - | |

| Ketones | Acetone | - | - | Soluble[1] | Soluble[5] |

| Ethers | Diethyl Ether | - | Soluble[3][4] | Soluble[1][2] | - |

| Halogenated Hydrocarbons | Chloroform | Slightly Soluble | - | Soluble[1][2] | - |

| Amides | Dimethylformamide (DMF) | - | - | - | - |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | - | - | - |

| Esters | Ethyl Acetate | - | - | - | Soluble[5] |

| Alkanes | Hexane | - | Soluble[3][4] | - | - |

| Water | Water | Insoluble[3] | Virtually Insoluble[3] | Insoluble[1][6] | Low Solubility[5] |

Note: "Slightly Soluble" and "Soluble" are qualitative descriptors and do not represent specific quantitative values. The absence of data for a specific solvent indicates that no information was found in the reviewed literature. The solubility of commercial products may differ from the pure substance due to the presence of isomers and other components[7].

Experimental Protocols for Solubility Determination

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a detailed methodology adapted for determining the solubility of 3-Isopropylphenyl diphenyl phosphate.

Principle

An excess amount of 3-Isopropylphenyl diphenyl phosphate is added to a known volume of the organic solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of equilibrium between the dissolved and undissolved solute. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved IPPP in the clear supernatant is quantified using a suitable analytical method.

Materials and Equipment

-

3-Isopropylphenyl diphenyl phosphate (of known purity)

-

Organic solvents (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an amount of 3-Isopropylphenyl diphenyl phosphate that is in excess of its expected solubility and place it into a glass vial.

-

Add a precise volume of the desired organic solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixtures at a constant speed for a predetermined period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium by measuring the concentration at different time points until it remains constant.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.

-

-

Sample Collection:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. The filter material should be chemically compatible with the solvent and should not adsorb the solute.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of 3-Isopropylphenyl diphenyl phosphate of known concentrations in the same organic solvent.

-

Analyze the standard solutions and the filtered sample solution by HPLC using an appropriate column and mobile phase. A reverse-phase C18 column is often suitable for aryl phosphates.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of IPPP in the sample solution by interpolating its peak area on the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

This method is suitable if IPPP has a distinct UV absorbance in the chosen solvent and there are no interfering substances.

-

Prepare a series of standard solutions and generate a calibration curve by plotting absorbance at the wavelength of maximum absorption (λmax) against concentration.

-

Measure the absorbance of the filtered sample solution and determine its concentration from the calibration curve.

-

-

Data Reporting

The solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L) at the specified temperature.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of 3-Isopropylphenyl diphenyl phosphate.

Caption: Workflow for Shake-Flask Solubility Determination.

General Mechanism of Organophosphate Toxicity

For professionals in drug development, understanding the potential toxicological pathways of a compound is essential. While specific signaling pathways for 3-Isopropylphenyl diphenyl phosphate are not well-defined in the literature, the general mechanism of toxicity for organophosphates is well-established and involves the inhibition of acetylcholinesterase (AChE).

Caption: Organophosphate Inhibition of Acetylcholinesterase.

References

- 1. Triphenyl phosphate = 99 115-86-6 [sigmaaldrich.com]

- 2. Tri-p-cresyl phosphate | C21H21O4P | CID 6529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tricresyl phosphate - Wikipedia [en.wikipedia.org]

- 4. TRICRESYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 5. tert-Butylphenyl diphenyl phosphate (83242-23-3) for sale [vulcanchem.com]

- 6. Triphenyl Phosphate | (C6H5)3PO4 | CID 8289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

A Historical and Technical Guide to Isopropylated Phosphate Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive historical overview of isopropylated phosphate esters, detailing their synthesis, applications, and toxicological profile. The information is presented to support researchers, scientists, and professionals in the field of drug development in understanding the scientific journey and current knowledge of these compounds.

Historical Development and Applications

Isopropylated phosphate esters, a class of organophosphate esters, emerged as commercially significant chemicals in the mid-20th century. Their development is closely tied to the broader history of organophosphate chemistry, which saw a surge in research and application following World War II. Initially recognized for their utility as flame retardants and plasticizers, they found widespread use in a variety of industrial and consumer products.

The synthesis of these compounds historically involves a two-step process: the alkylation of phenol with propylene to produce isopropylated phenols, followed by phosphorylation with phosphorus oxychloride.[1][2][3] Patents from the mid-20th century describe various methods to control the degree of isopropylation and the isomeric composition of the final product, which significantly influences its physical and toxicological properties.[1][4][5][6]

The primary applications of isopropylated triaryl phosphates have been as flame retardants in plastics, such as PVC and polyurethanes, and as anti-wear and anti-compression additives in hydraulic fluids and lubricants.[7][8] Their ability to act as both a plasticizer and a flame retardant made them a versatile and cost-effective choice for many industries.

Synthesis and Chemical Properties

The industrial synthesis of isopropylated phosphate esters typically begins with the Friedel-Crafts alkylation of phenol with propylene, catalyzed by an acid catalyst like p-toluene sulfonic acid or a clay-based catalyst.[1][2] This reaction yields a mixture of mono-, di-, and tri-isopropylated phenols with substitution at the ortho- and para- positions of the phenyl ring.[4] The degree of isopropylation and the isomeric ratio can be controlled by adjusting reaction conditions such as temperature, pressure, and catalyst type.[3][5]

The resulting mixture of isopropylated phenols is then reacted with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃), to yield the corresponding phosphate esters.[1][9] The final product is a complex mixture of various isopropylated triaryl phosphate isomers.

Experimental Protocol: Synthesis of Isopropylated Phenyl Phosphate

A general procedure for the synthesis of isopropylated phenyl phosphate as described in historical patents involves the following steps:

-

Alkylation of Phenol: Phenol is reacted with propylene gas in the presence of an acid catalyst (e.g., 1% by weight of p-toluene sulfonic acid based on the weight of phenol). The reaction is carried out in a suitable reactor at a controlled temperature and pressure until the desired molar ratio of propylene to phenol is achieved (e.g., a ratio of approximately 0.20).[1]

-

Fractionation: The resulting alkylation product, a mixture of unreacted phenol and various isopropylphenols, is distilled to remove the unreacted phenol. This step concentrates the isopropylphenol mixture.[1]

-

Phosphorylation: The distilled isopropylphenol mixture is then reacted with phosphorus oxychloride (POCl₃). The reaction is typically carried out in a closed reactor, and the hydrogen chloride gas generated during the reaction is absorbed in water. The stoichiometry is controlled to achieve the desired degree of phosphorylation.[1][9]

-

Purification: The crude isopropylated phosphate ester mixture is then purified, often through washing with an alkaline solution to neutralize any remaining acidic byproducts, followed by distillation to isolate the final product.[10][11]

Logical Relationship: Synthesis Process

Caption: A flowchart illustrating the general two-step industrial synthesis of isopropylated phosphate esters.

Toxicological Profile: Organophosphate-Induced Delayed Neuropathy (OPIDN)

A significant area of historical and ongoing research into isopropylated phosphate esters is their potential to cause a specific neurotoxic effect known as Organophosphate-Induced Delayed Neuropathy (OPIDN).[12][13] This condition is characterized by a delayed onset of weakness and paralysis, typically in the lower limbs, which can progress to long-term neurological damage.[13]

The mechanism of OPIDN is distinct from the acute cholinergic toxicity commonly associated with other organophosphates. It is initiated by the inhibition and subsequent "aging" of a specific enzyme in the nervous system called Neuropathy Target Esterase (NTE).[14][15][16]

Signaling Pathway: Mechanism of OPIDN

Caption: The proposed signaling pathway for Organophosphate-Induced Delayed Neuropathy (OPIDN).

Experimental Protocol: Delayed Neurotoxicity Study in Hens

The adult hen is the standard animal model for assessing the potential of organophosphorus compounds to induce OPIDN.[17] A typical protocol, based on EPA guidelines, includes the following:

-

Animal Model: Adult domestic hens (Gallus domesticus) are used.

-

Dosing: A single oral or dermal dose of the test substance is administered. For acute studies, the dose may be based on a limit dose (e.g., 2000 mg/kg) or determined from lethal dose (LD50) data.[17] Positive controls, such as tri-ortho-cresyl phosphate (TOCP), are included.[17]

-

Observation Period: The hens are observed for at least 21 days for clinical signs of neurotoxicity, particularly ataxia (incoordination) and paralysis.[18]

-

Behavioral Assessment: Gait and motor function are systematically scored at regular intervals.

-

Histopathology: At the end of the observation period, or if severe clinical signs develop, the animals are euthanized. Tissues from the brain, spinal cord, and peripheral nerves are collected, processed, and examined microscopically for evidence of axonal degeneration and demyelination.[19]

-

Biochemical Analysis: Brain and spinal cord tissue may be collected from a subset of animals at an earlier time point (e.g., 48 hours post-dose) to measure the inhibition of NTE and acetylcholinesterase (AChE).[17]

Experimental Protocol: Neuropathy Target Esterase (NTE) Inhibition Assay

The NTE assay is a biochemical method used to assess the potential of a compound to inhibit NTE. The standard method involves a differential inhibition approach:[20][21][22]

-

Tissue Preparation: Brain tissue from hens or other suitable species is homogenized and centrifuged to prepare a microsomal fraction containing NTE.[23]

-

Inhibitor Incubation: Aliquots of the tissue preparation are incubated with:

-

A non-neuropathic organophosphate (e.g., paraoxon) to inhibit esterases other than NTE.

-

The test compound plus the non-neuropathic organophosphate.

-

A known neuropathic inhibitor (e.g., mipafox) plus the non-neuropathic organophosphate, to determine total NTE activity.

-

-

Substrate Reaction: A substrate for NTE, such as phenyl valerate, is added to the incubated samples. The enzymatic hydrolysis of the substrate releases phenol.[20]

-

Colorimetric Detection: The amount of phenol produced is measured colorimetrically after a reaction with 4-aminoantipyrine, which forms a colored product.[20]

-

Calculation: NTE activity is calculated as the difference in phenyl valerate hydrolysis between samples treated with the non-neuropathic inhibitor alone and those treated with both the non-neuropathic and a specific NTE inhibitor. The inhibitory effect of the test compound is then determined relative to the total NTE activity.

Quantitative Toxicological Data

The following tables summarize key quantitative toxicological data for isopropylated triphenyl phosphate (IPTPP) from various studies.

Table 1: Acute Toxicity of Isopropylated Triphenyl Phosphate (IPTPP)

| Species | Route | Endpoint | Value (mg/kg bw) | Reference |

| Rat | Oral | LD50 | > 2000 | [24] |

| Rabbit | Oral | LD50 | > 2000 | [24] |

| Rat | Dermal | LD50 | > 10000 | [24] |

| Rabbit | Dermal | LD50 | > 10000 | [24] |

Table 2: Subchronic Oral Toxicity of Isopropylated Triphenyl Phosphate (IPTPP) in Rats

| Study Duration | Endpoint | Value (mg/kg/day) | Observed Effects | Reference |

| 90 days | LOAEL | 5 - 140 | Increased liver and adrenal gland weight, neutral lipid accumulation in adrenal cortex. | [25] |

Table 3: Delayed Neurotoxicity of Isopropylated Triphenyl Phosphate (IPTPP) in Hens

| Dosing Regimen | Endpoint | Value (mg/kg bw) | Outcome | Reference |

| Single Oral Dose | Limit Test | 2000 | Most commercial mixtures did not induce OPIDN. | [18] |

| Repeated Oral Dose | NOAEL | 20 | No neurotoxic effects observed. | [26] |

Analytical Methods

The detection and quantification of isopropylated phosphate esters and their metabolites in biological and environmental samples are crucial for exposure assessment and toxicological studies. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique.

Experimental Protocol: Analysis of Isopropylated Phosphate Ester Metabolites in Urine by GC-MS

A general procedure for the analysis of dialkyl phosphate metabolites, which can be adapted for isopropylated phosphate metabolites, is as follows:[27][28][29]

-

Sample Preparation: A urine sample is collected and may be subjected to enzymatic hydrolysis (e.g., with β-glucuronidase) to release conjugated metabolites.[30]

-

Extraction: The metabolites are extracted from the urine matrix using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[30]

-

Derivatization: The extracted metabolites are derivatized to increase their volatility and improve their chromatographic properties. A common derivatizing agent is pentafluorobenzyl bromide (PFBBr).[28]

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The compounds are separated on a capillary column and detected by the mass spectrometer, often in negative ion chemical ionization (NICI) mode for high sensitivity.[28]

-

Quantification: Quantification is typically performed using an isotope-dilution method, where a known amount of a stable isotope-labeled internal standard is added to the sample at the beginning of the procedure.[27]

Experimental Workflow: GC-MS Analysis of Urine Metabolites

Caption: A typical workflow for the analysis of organophosphate ester metabolites in urine using GC-MS.

References

- 1. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. US4484011A - Process for preparation of 4-isopropylphenol - Google Patents [patents.google.com]

- 5. US4391998A - Production of para-isopropylphenol - Google Patents [patents.google.com]

- 6. US3787537A - Tri(isopropyl)phenyl phosphates - Google Patents [patents.google.com]

- 7. ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya [atamanchemicals.com]

- 8. valtris.com [valtris.com]

- 9. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. US2358133A - Preparation of triaryl phosphates - Google Patents [patents.google.com]

- 11. Preparation method of triphenyl phosphate - Eureka | Patsnap [eureka.patsnap.com]

- 12. ftrdergisi.com [ftrdergisi.com]

- 13. researchgate.net [researchgate.net]

- 14. A mechanism for organophosphate-induced delayed neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Organophosphate Induced Delayed Polyneuropathy | Bentham Science [eurekaselect.com]

- 16. Neuropathy target esterase (NTE/PNPLA6) and organophosphorus compound-induced delayed neurotoxicity (OPIDN) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Histopathological assessment of triphenyl phosphite neurotoxicity in the hen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neurotoxic esterase (NTE) assay: optimized conditions based on detergent-induced shifts in the phenol/4-aminoantipyrine chromophore spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. A stable preparation of hen brain neuropathy target esterase for rapid biochemical assessment of neurotoxic potential of organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 25. Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. zora.uzh.ch [zora.uzh.ch]

- 27. Quantitation of dialkyl phosphate metabolites of organophosphate pesticides in human urine using GC-MS-MS with isotopic internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. lawdata.com.tw [lawdata.com.tw]

- 30. Frontiers | Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications [frontiersin.org]

Unlocking the Potential: A Technical Guide to 3-Isopropylphenyl Diphenyl Phosphate in Industrial Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Isopropylphenyl diphenyl phosphate (3-IPPDP) is an organophosphate ester that is emerging as a compound of significant industrial interest. As a member of the broader class of isopropylated triaryl phosphates, it finds utility primarily as a flame retardant and plasticizer in a variety of polymer systems. Its molecular structure, featuring a bulky isopropyl group on one of the phenyl rings, imparts unique physical and chemical properties that influence its performance and application profile. This technical guide provides an in-depth exploration of the industrial applications, properties, synthesis, and toxicological considerations of 3-isopropylphenyl diphenyl phosphate, with a focus on providing actionable data and experimental insights for professionals in research and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 3-isopropylphenyl diphenyl phosphate is fundamental to its application. While data specific to the 3-isomer is limited, the properties of commercial isopropylphenyl diphenyl phosphate mixtures provide a reliable reference.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₁O₄P | [1] |

| Molecular Weight | 368.36 g/mol | [1] |

| Appearance | Viscous light yellow liquid | [1] |

| Boiling Point | 220-230 °C | [2] |

| Flash Point | > 200 °F (> 93.3 °C) | [1] |

| Water Solubility | < 0.1 g/100 mL at 25 °C | [2] |

| log Kow | 5.31 | [1] |

| Vapor Pressure | 3.515 x 10⁻⁷ mm Hg at 25 °C (estimated) | [2] |

Industrial Applications and Performance

The primary industrial applications of 3-isopropylphenyl diphenyl phosphate and related isopropylated triaryl phosphates stem from their efficacy as flame retardants and plasticizers.

Flame Retardant

As a flame retardant, 3-isopropylphenyl diphenyl phosphate functions through a combination of condensed-phase and gas-phase mechanisms.[3] This dual-mode action makes it an effective fire safety additive for a range of polymers.

-

Condensed-Phase Action: Upon heating, the phosphate ester decomposes to form phosphoric acid. This acts as a catalyst for the dehydration of the polymer, promoting the formation of a stable carbonaceous char layer on the material's surface.[3] This char layer insulates the underlying polymer from heat and oxygen, thereby inhibiting further combustion.[3]

-

Gas-Phase Action: Volatile phosphorus-containing radicals (e.g., PO•) are released into the gas phase during combustion.[3] These radicals act as scavengers for high-energy H• and OH• radicals that propagate the combustion reaction in the flame, effectively quenching the flame.[3]

Mechanism of Flame Retardancy

Caption: Dual-action flame retardancy mechanism of phosphate esters.

Plasticizer

In addition to its flame retardant properties, 3-isopropylphenyl diphenyl phosphate acts as a plasticizer, particularly in polyvinyl chloride (PVC) formulations.[4] Plasticizers are incorporated into polymers to increase their flexibility, workability, and durability. They function by embedding themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg).

The use of phosphate esters like 3-IPPDP as plasticizers offers the significant advantage of imparting flame retardancy to the final product, a critical requirement in applications such as wire and cable insulation, flooring, and wall coverings.[4]

Experimental Protocols

Synthesis of 3-Isopropylphenyl Diphenyl Phosphate

The synthesis of 3-isopropylphenyl diphenyl phosphate is typically a multi-step process involving the alkylation of phenol followed by phosphorylation. The following is a generalized experimental protocol based on established chemical principles and patent literature.[5][6]

Step 1: Isopropylation of Phenol

-

Reaction Setup: A stirred-tank reactor equipped with a heating mantle, condenser, and a gas inlet is charged with phenol and a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (e.g., 1% by weight of phenol).[5]

-

Alkylation: Propylene gas is bubbled through the molten phenol at a controlled rate and temperature (e.g., 100-150 °C). The reaction progress is monitored by gas chromatography (GC) to achieve the desired ratio of isopropylphenols. To favor the formation of mono-isopropylphenol, a low propylene to phenol molar ratio is maintained.[5]

-

Work-up: Upon completion, the catalyst is neutralized with a suitable base (e.g., sodium hydroxide solution). The reaction mixture is then washed with water to remove salts and unreacted catalyst.

-

Purification: The organic layer is separated and subjected to fractional distillation under reduced pressure to isolate the 3-isopropylphenol isomer from unreacted phenol and other isomers (2- and 4-isopropylphenol).

Step 2: Phosphorylation of 3-Isopropylphenol

-

Reaction Setup: A separate reactor, equipped for handling corrosive materials and fitted with a dropping funnel and a system for scrubbing acidic off-gases (HCl), is charged with the purified 3-isopropylphenol and diphenyl phosphate.

-

Phosphorylation: Phosphorus oxychloride (POCl₃) is added dropwise to the stirred mixture at a controlled temperature (e.g., below 50°C).[6] The reaction is typically carried out in the presence of a catalyst, such as magnesium chloride or a calcium-magnesium catalyst.[6] The reaction is exothermic, and cooling may be required.

-

Reaction Completion: After the addition of POCl₃ is complete, the reaction mixture is gradually heated (e.g., to 120-150 °C) and held at that temperature to drive the reaction to completion.[6] The evolution of HCl gas will cease, indicating the end of the reaction.

-

Purification: The crude product is purified by vacuum distillation to remove any unreacted starting materials and by-products, yielding the final 3-isopropylphenyl diphenyl phosphate.[6]

Synthesis Workflow

Caption: A two-step synthesis process for 3-isopropylphenyl diphenyl phosphate.

Toxicological Profile and Safety Considerations

The toxicological profile of isopropylphenyl diphenyl phosphates is a critical aspect for their safe industrial use. Much of the available data pertains to mixtures of isomers.

Key Toxicological Endpoints:

-

Neurotoxicity: A primary concern with organophosphate esters is the potential for organophosphate-induced delayed neurotoxicity (OPIDN).[7] The toxicity is largely attributed to the presence of ortho-substituted isomers.[8] Commercial formulations with low ortho-isomer content exhibit significantly reduced neurotoxicity.[8]

-

Reproductive and Developmental Toxicity: Studies on rats exposed to isopropylated phenyl phosphates have shown potential for reproductive and developmental effects at high doses, including impacts on body weight and reproductive performance.[9]

-

Acute Toxicity: Isopropylated triphenyl phosphates generally exhibit low acute oral and dermal toxicity.[8]

Handling and Safety:

-

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 3-isopropylphenyl diphenyl phosphate.

-

Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of vapors.

-

In case of spills, absorbent material should be used, and the area should be thoroughly cleaned.[1]

Potential Neurotoxicity Pathway (OPIDN)

Caption: Simplified signaling pathway for organophosphate-induced delayed neurotoxicity.

3-Isopropylphenyl diphenyl phosphate is a versatile industrial chemical with significant potential as a flame retardant and plasticizer. Its dual functionality makes it a valuable additive in polymer formulations where both flexibility and fire safety are critical. While toxicological concerns, particularly regarding neurotoxicity, necessitate careful handling and a preference for low ortho-isomer content, its overall property profile supports its continued and expanding use in various industrial sectors. Further research into the specific properties of the 3-isomer and the development of more sustainable synthesis routes will undoubtedly enhance its applicability and adoption in advanced material formulations.

References

- 1. Isopropylphenyl diphenyl phosphate | C21H21O4P | CID 34148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. US4351780A - Process for preparing isopropylphenyl/phenyl phosphate - Google Patents [patents.google.com]

- 6. CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate) - Google Patents [patents.google.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analysis of 3-Isopropylphenyl Diphenyl Phosphate in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the detection and quantification of 3-Isopropylphenyl diphenyl phosphate (IPP), a commonly used organophosphate flame retardant, in various environmental matrices. The following protocols for water and soil/sediment samples are based on established analytical techniques, primarily utilizing gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with appropriate sample preparation methods.

Introduction

3-Isopropylphenyl diphenyl phosphate is part of a broader class of organophosphate esters (OPEs) used as flame retardants and plasticizers in a wide range of consumer and industrial products. Due to their physical and chemical properties, OPEs can leach into the environment, leading to their presence in water, soil, sediment, and air. Monitoring the levels of these compounds is crucial for assessing environmental contamination and potential human exposure. The analytical methods detailed below provide robust and sensitive procedures for the determination of 3-isopropylphenyl diphenyl phosphate in environmental samples.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analytical methods described. It is important to note that these values can vary depending on the specific instrumentation, matrix complexity, and laboratory conditions.

| Parameter | Water | Soil/Sediment | Dust | Air |

| Limit of Detection (LOD) | 0.038 - 1 µg/L[1] | 0.09 - 2.39 ng/g[2] | ~0.1 - 1 ng/g (estimated) | - |

| Limit of Quantification (LOQ) | 0.10 - 3.59 µg/L[1] | 0.09 - 2.39 ng/g[2] | 0.09 - 3.2 ng/g | 0.050 mg/m³[3] |

| Recovery | 72.5 - 89.1%[1] | 72.6 - 112.9%[4] | - | 98.9 ± 6%[3] |

| Relative Standard Deviation (RSD) | < 10%[1] | 1.6 - 25.3%[4] | - | 6%[3] |

Experimental Protocols

Analysis of 3-Isopropylphenyl Diphenyl Phosphate in Water Samples by GC-MS

This protocol details the extraction of IPP from water samples using solid-phase extraction (SPE) followed by analysis with gas chromatography-mass spectrometry (GC-MS).

3.1.1. Materials and Reagents

-

3-Isopropylphenyl diphenyl phosphate analytical standard

-

Internal standard (e.g., Triphenyl phosphate-d15)

-

Solvents: Methanol, Dichloromethane, Ethyl acetate, n-Hexane (all HPLC or pesticide residue grade)

-

Reagent water (Milli-Q or equivalent)

-

Anhydrous sodium sulfate

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB)

3.1.2. Sample Preparation: Solid-Phase Extraction (SPE)

-

Sample Collection and Preservation: Collect water samples in amber glass bottles. If not analyzed immediately, store at 4°C.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water. Do not allow the cartridge to go dry.

-

Sample Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

-

Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of reagent water to remove interferences.

-

Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen for 30-60 minutes to remove residual water.

-

Elution: Elute the retained analytes with 10 mL of a 1:1 (v/v) mixture of dichloromethane and ethyl acetate.

-

Drying and Concentration: Pass the eluate through a funnel containing anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

-

Internal Standard Addition: Add the internal standard solution to the final extract before GC-MS analysis.

3.1.3. GC-MS Analysis

-

Gas Chromatograph (GC) Conditions:

-

Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 min.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 5°C/min to 300°C, hold for 10 min.

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor for 3-Isopropylphenyl diphenyl phosphate (m/z): 368 (molecular ion), 325, 215, 94.

-

Analysis of 3-Isopropylphenyl Diphenyl Phosphate in Soil and Sediment Samples by LC-MS/MS

This protocol describes the extraction of IPP from soil and sediment using accelerated solvent extraction (ASE) followed by cleanup and analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.2.1. Materials and Reagents

-

3-Isopropylphenyl diphenyl phosphate analytical standard

-

Internal standard (e.g., Triphenyl phosphate-d15)

-

Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

-

Formic acid

-

Ammonium acetate

-

Diatomaceous earth

-

SPE cartridges for cleanup (e.g., GCB/NH2 or Florisil)

3.2.2. Sample Preparation: Accelerated Solvent Extraction (ASE) and SPE Cleanup

-

Sample Preparation: Homogenize the soil/sediment sample and allow it to air dry. Sieve to remove large debris.

-

ASE Extraction:

-

Mix 10 g of the dried sample with an equal amount of diatomaceous earth.

-

Pack the mixture into an ASE cell.

-

Extract with a 1:1 (v/v) mixture of n-hexane and acetone at 100°C and 1500 psi for two static cycles.

-

-

Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

SPE Cleanup:

-

Condition a GCB/NH2 SPE cartridge with 5 mL of a 1:1 (v/v) mixture of n-hexane and acetone.

-

Load the concentrated extract onto the cartridge.

-

Elute the target analytes with 10 mL of a mixture of n-hexane and acetone (e.g., 8:2 v/v) containing 5% toluene.[4]

-

-

Solvent Exchange and Final Volume: Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.